

The Target Kinase Profile of Dasatinib: A Technical Guide

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Compound of Interest		
Compound Name:	Protein kinase inhibitor 10	
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Introduction

Dasatinib is a potent, orally available small-molecule inhibitor of multiple tyrosine kinases.[1] Initially developed for the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL), its primary mechanism of action involves the inhibition of the BCR-ABL fusion protein.[2][3] Unlike first-generation inhibitors such as imatinib, dasatinib binds to both the active and inactive conformations of the ABL kinase domain, enabling it to overcome many forms of imatinib resistance.[3] However, the therapeutic efficacy and side-effect profile of dasatinib are profoundly influenced by its broad kinase selectivity.[4] This guide provides a comprehensive overview of the target kinase profile of dasatinib, detailing its inhibitory potency against a wide range of kinases, the experimental methodologies used for such determinations, and the key signaling pathways it modulates.

Quantitative Kinase Inhibition Profile of Dasatinib

The following table summarizes the half-maximal inhibitory concentration (IC50) values of dasatinib against a panel of clinically relevant protein kinases. These values have been compiled from various biochemical assays and cellular studies, providing a quantitative measure of dasatinib's potency and selectivity.



Kinase Target	IC50 (nM)	Assay Type
ABL	<1 - 3	Kinase Assay
SRC	0.5 - 2.8	Kinase Assay
LYN	0.2 - 1.1	Kinase Assay
YES	<1	Kinase Assay
FYN	<1	Kinase Assay
c-KIT	1 - 10	Cell-based Assay
PDGFRβ	<30	Kinase Assay
EphA2	<30	Kinase Assay
ВТК	Potent Binder	Chemical Proteomics
TEC	Potent Binder	Chemical Proteomics
DDR1	Potent Binder	Chemical Proteomics

Note: IC50 values can vary depending on the specific assay conditions, including ATP concentration and substrate used.[5]

Experimental Protocols

The determination of a kinase inhibitor's target profile is fundamental to its development and characterization. The radiometric kinase assay is a widely used and highly sensitive method for quantifying kinase activity and inhibition.[6][7]

Radiometric Kinase Assay Protocol (General)

This protocol outlines the general steps for determining the IC50 of an inhibitor against a specific kinase using a radiometric assay.

1. Reagent Preparation:

• Kinase Reaction Buffer: Prepare a 10x stock of kinase reaction buffer (e.g., 200 mM Tris-HCl pH 7.5, 100 mM MgCl₂, 10 mM EGTA, 10 mM DTT). The exact composition may need to be



optimized for the specific kinase.

- ATP Solution: Prepare a stock solution of non-radioactive ("cold") ATP. A working solution is
 made by mixing the cold ATP with [γ-³²P]ATP to achieve the desired specific activity.[7] The
 final ATP concentration in the assay should ideally be close to the Km value for the kinase of
 interest.
- Substrate Solution: Dissolve the specific peptide or protein substrate for the kinase in the kinase reaction buffer.
- Kinase Solution: Dilute the recombinant kinase to the desired concentration in kinase reaction buffer. The optimal concentration should be determined empirically.
- Inhibitor Dilutions: Prepare a serial dilution of the inhibitor (e.g., Dasatinib) in the appropriate solvent (e.g., DMSO) and then dilute further in the kinase reaction buffer.
- Stop Solution: Prepare a solution to terminate the kinase reaction, such as 75 mM phosphoric acid.

2. Kinase Reaction:

- In a microcentrifuge tube or a multi-well plate, combine the kinase reaction buffer, substrate solution, and inhibitor at various concentrations.
- Add the kinase solution to initiate the pre-incubation.
- Start the kinase reaction by adding the ATP mixture.[6]
- Incubate the reaction at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 20-30 minutes). The incubation time should be within the linear range of the kinase activity.
 [8]
- 3. Termination and Substrate Capture:
- Stop the reaction by adding the stop solution.
- Spot a portion of the reaction mixture onto a phosphocellulose filter paper (e.g., P81).[6] The phosphorylated substrate will bind to the paper, while the unincorporated [γ-32P]ATP will not.

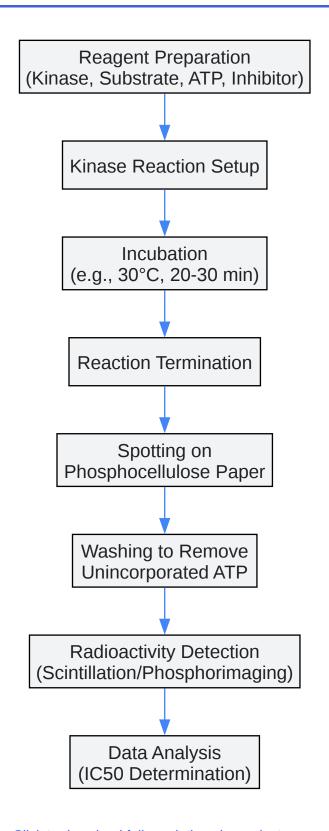


4. Washing:

- Wash the filter paper multiple times with a wash buffer (e.g., 0.75% phosphoric acid) to remove any unbound [y-32P]ATP.[8]
- 5. Detection and Data Analysis:
- Air-dry the filter paper.
- Quantify the amount of incorporated radioactivity using a scintillation counter or a phosphorimager.[8]
- Calculate the percentage of kinase activity for each inhibitor concentration relative to a control reaction with no inhibitor.
- Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizations Experimental Workflow for Kinase Profiling



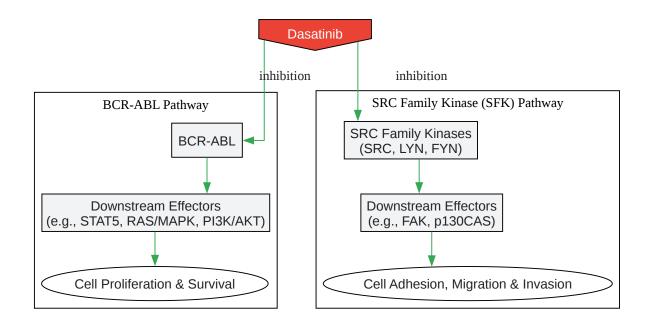


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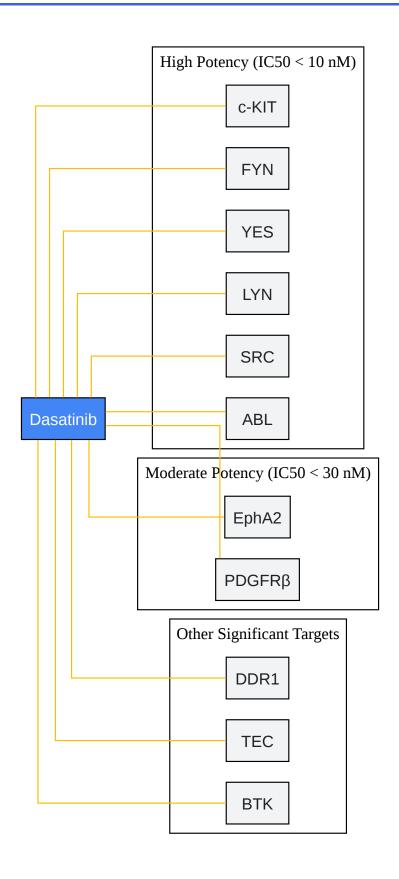
Caption: Radiometric kinase assay workflow for IC50 determination.

Key Signaling Pathways Targeted by Dasatinib









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